molecular formula C8H3F6NO B13125880 2,2,2-Trifluoro-1-(4-(trifluoromethyl)pyridin-3-yl)ethanone

2,2,2-Trifluoro-1-(4-(trifluoromethyl)pyridin-3-yl)ethanone

Cat. No.: B13125880
M. Wt: 243.11 g/mol
InChI Key: RJPVORSTHGXCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(4-(trifluoromethyl)pyridin-3-yl)ethanone is a fluorinated organic compound with the molecular formula C8H3F6NO. This compound is characterized by the presence of trifluoromethyl groups attached to both the ethanone and pyridine moieties, making it a highly fluorinated molecule. The incorporation of fluorine atoms imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(4-(trifluoromethyl)pyridin-3-yl)ethanone typically involves the reaction of 4-(trifluoromethyl)pyridine with trifluoroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-(trifluoromethyl)pyridine+trifluoroacetyl chlorideThis compound\text{4-(trifluoromethyl)pyridine} + \text{trifluoroacetyl chloride} \rightarrow \text{this compound} 4-(trifluoromethyl)pyridine+trifluoroacetyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Strong bases (e.g., NaOH), nucleophiles (e.g., Grignard reagents)

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-(trifluoromethyl)pyridin-3-yl)ethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-(trifluoromethyl)pyridin-3-yl)ethanone is largely dependent on its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets involved may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 1-Trifluoroacetyl piperidine
  • Trifluoromethylpyridine derivatives

Comparison: Compared to similar compounds, 2,2,2-Trifluoro-1-(4-(trifluoromethyl)pyridin-3-yl)ethanone is unique due to the presence of both trifluoromethyl and ethanone groups. This dual functionality imparts distinct chemical reactivity and physical properties, making it particularly valuable in applications requiring high stability and reactivity.

Properties

Molecular Formula

C8H3F6NO

Molecular Weight

243.11 g/mol

IUPAC Name

2,2,2-trifluoro-1-[4-(trifluoromethyl)pyridin-3-yl]ethanone

InChI

InChI=1S/C8H3F6NO/c9-7(10,11)5-1-2-15-3-4(5)6(16)8(12,13)14/h1-3H

InChI Key

RJPVORSTHGXCBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.